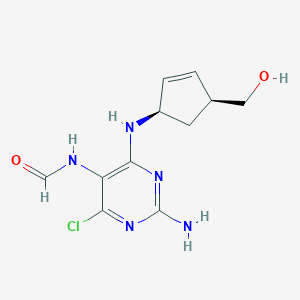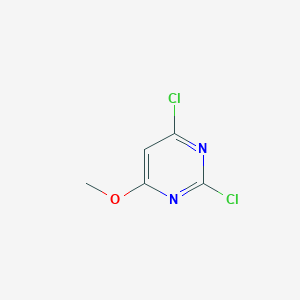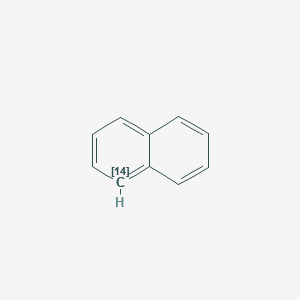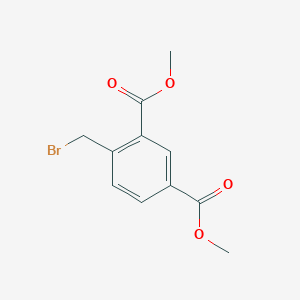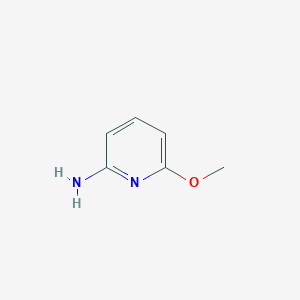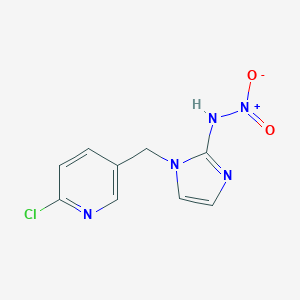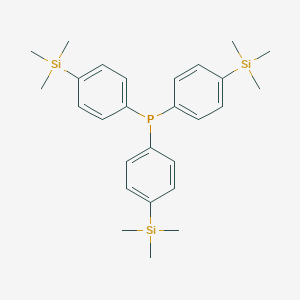
Phosphine, tris(4-(trimethylsilyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, tris(4-(trimethylsilyl)phenyl)-, also known as TMS-Ph3P, is a highly reactive and versatile organophosphorus compound. It is widely used in organic synthesis, catalysis, and medicinal chemistry due to its unique properties.
作用機序
Phosphine, tris(4-(trimethylsilyl)phenyl)- acts as a ligand for transition metal catalysts, facilitating the reaction between the metal and the substrate. The coordination of Phosphine, tris(4-(trimethylsilyl)phenyl)- to the metal center enhances the reactivity of the metal and stabilizes the intermediate species, leading to faster and more efficient reactions. Phosphine, tris(4-(trimethylsilyl)phenyl)- also acts as a reducing agent, donating electrons to the metal center and promoting the formation of the desired product.
生化学的および生理学的効果
Phosphine, tris(4-(trimethylsilyl)phenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if mishandled. It is important to use proper safety precautions when working with Phosphine, tris(4-(trimethylsilyl)phenyl)-.
実験室実験の利点と制限
Phosphine, tris(4-(trimethylsilyl)phenyl)- has many advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability in certain conditions. It is important to carefully consider the properties of Phosphine, tris(4-(trimethylsilyl)phenyl)- when designing experiments and to use proper safety precautions.
将来の方向性
There are many future directions for the use of Phosphine, tris(4-(trimethylsilyl)phenyl)- in scientific research. One potential area of focus is the development of new catalytic reactions using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a ligand. Another area of interest is the synthesis of biologically active compounds using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Phosphine, tris(4-(trimethylsilyl)phenyl)-. Overall, Phosphine, tris(4-(trimethylsilyl)phenyl)- has great potential for a wide range of research applications and is an important tool in organic synthesis, catalysis, and medicinal chemistry.
合成法
Phosphine, tris(4-(trimethylsilyl)phenyl)- can be synthesized by reacting triphenylphosphine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction yields Phosphine, tris(4-(trimethylsilyl)phenyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and cost-effective, making Phosphine, tris(4-(trimethylsilyl)phenyl)- a popular choice for many research applications.
科学的研究の応用
Phosphine, tris(4-(trimethylsilyl)phenyl)- is widely used in organic synthesis as a ligand for transition metal catalysis. It has been shown to be an effective catalyst for various reactions such as cross-coupling, hydrogenation, and C-H activation. Phosphine, tris(4-(trimethylsilyl)phenyl)- is also used in medicinal chemistry as a building block for the synthesis of biologically active compounds. Its unique properties make it a valuable tool for many research applications.
特性
CAS番号 |
18848-96-9 |
|---|---|
製品名 |
Phosphine, tris(4-(trimethylsilyl)phenyl)- |
分子式 |
C27H39PSi3 |
分子量 |
478.8 g/mol |
IUPAC名 |
tris(4-trimethylsilylphenyl)phosphane |
InChI |
InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3 |
InChIキー |
JBGZDPADFXLUTA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
その他のCAS番号 |
18848-96-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



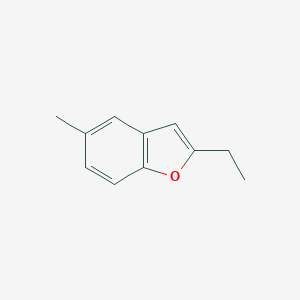
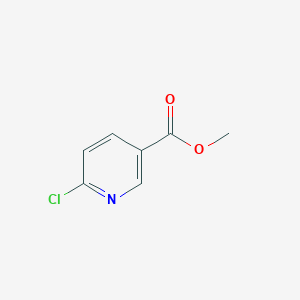
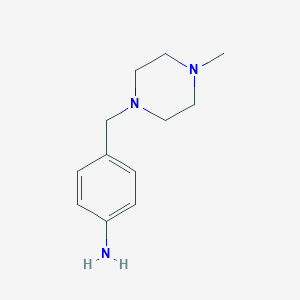
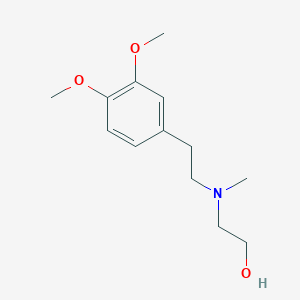
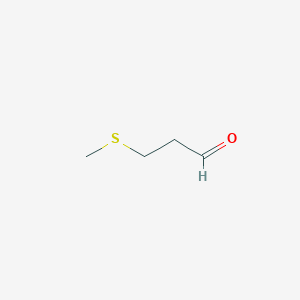
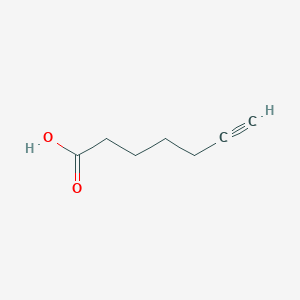
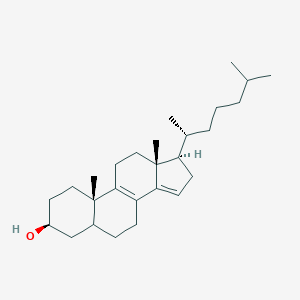
![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
